molecular formula C9H15NO3 B2491991 Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate CAS No. 2361839-72-5

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Cat. No. B2491991
CAS RN: 2361839-72-5
M. Wt: 185.223
InChI Key: FQRXAIHABNSXAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methyl oxopiperidine dicarboxylates involves strategic organic synthesis routes, including the Mannich procedure and modifications thereof. These methods yield various methyl oxopiperidine derivatives through a series of reactions that showcase the versatility and reactivity of this scaffold (Fernández et al., 1992). Further explorations into the synthesis involve reactions under specific conditions to achieve desired substitutions on the piperidine ring, illustrating the compound's ability to undergo diverse chemical transformations.

Molecular Structure Analysis

The molecular structure of methyl oxopiperidine derivatives has been elucidated through various spectroscopic techniques, including IR, NMR, and X-ray diffraction. These studies reveal the compound's structural features, including its enolic forms and the stereochemistry of its substituents (Fernández et al., 1993). The detailed structural analysis provides insights into the compound's conformation and its potential interactions in chemical reactions.

Chemical Reactions and Properties

The chemical reactivity and properties of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate and its analogs have been studied, demonstrating their capacity for nucleophilic addition and participation in Diels-Alder dimerization reactions. These studies highlight the compound's versatility as a reactant in organic synthesis, offering pathways to a wide range of functionalized products (Shapiro et al., 2000).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and boiling point, are critical for their handling and application in various reactions. While specific data on these properties may not be directly available, they can generally be inferred from similar compounds in the literature.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity with different reagents, and stability under various conditions, are essential for understanding the compound's behavior in synthesis and its applications. Studies on similar methyl oxopiperidine derivatives provide valuable insights into these aspects, enabling the design of new synthetic routes and the exploration of novel reactions.

For further details and comprehensive studies on this compound and related compounds, the following references are recommended:

Scientific Research Applications

Synthesis and Structural Studies

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate has been used in the synthesis of various chemical compounds. Studies like those by Fernández et al. (1992) and Dejaegher et al. (2008) focus on the synthesis and structural analysis of related compounds, indicating its utility in creating diverse molecular structures.

Chemical Reactivity and Kinetics

Research by Shapiro et al. (2000) explores the reactivity of compounds similar to this compound in nucleophilic addition reactions. Such studies contribute to understanding the kinetic properties and reaction mechanisms of these compounds.

Applications in Medicinal Chemistry

Compounds synthesized from this compound have been explored for their potential medicinal applications. For example, Hublikar et al. (2019) discuss the synthesis of novel derivatives for antimicrobial purposes, demonstrating its relevance in drug discovery.

Stereochemistry and Enantioselective Synthesis

The stereochemistry of compounds derived from this compound is a significant area of study, as seen in the work of Wang et al. (2018). These investigations are crucial for the development of enantioselective synthesis methods, which are pivotal in creating pharmaceutical agents.

Safety and Hazards

MDOPC is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXAIHABNSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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